molecular formula C10H7NO3 B1309497 3-Formyl-1H-indole-2-carboxylic acid CAS No. 28737-34-0

3-Formyl-1H-indole-2-carboxylic acid

Cat. No.: B1309497
CAS No.: 28737-34-0
M. Wt: 189.17 g/mol
InChI Key: PRFDLSPESODVAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Biochemical Analysis

Biochemical Properties

3-Formyl-1H-indole-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as tryptophan metabolism . It can bind to specific enzymes, influencing their activity and thereby affecting the overall metabolic flux. For instance, this compound has been shown to inhibit certain enzymes, leading to changes in the levels of metabolites and impacting cellular functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the expression of genes involved in inflammatory responses, thereby altering the cellular response to external stimuli. Additionally, this compound has been observed to impact cellular metabolism by interacting with key metabolic enzymes, leading to changes in the production and utilization of energy within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and enzymes, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function . Additionally, this compound can interact with DNA and RNA, influencing the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity Long-term studies in vitro and in vivo have indicated that prolonged exposure to this compound can result in sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing toxicity . These findings highlight the importance of dosage optimization in the therapeutic use of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to tryptophan metabolism . It interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, influencing the production of metabolites like serotonin and kynurenine . These interactions can affect metabolic flux and the levels of various metabolites within the cell . Additionally, this compound can modulate the activity of cofactors involved in these pathways, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . The localization and accumulation of this compound can influence its biological activity and interactions with biomolecules . For example, its distribution within the liver and intestines can affect its role in metabolic processes and immune responses .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, this compound can localize to the mitochondria, where it influences mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-1H-indole-2-carboxylic acid typically involves the formylation of indole-2-carboxylic acid. One common method is the Vilsmeier-Haack reaction, where indole-2-carboxylic acid reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position of the indole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Formyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5-position, using reagents such as halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products:

    Oxidation: 3-Carboxy-1H-indole-2-carboxylic acid.

    Reduction: 3-Hydroxymethyl-1H-indole-2-carboxylic acid.

    Substitution: 5-Bromo-3-formyl-1H-indole-2-carboxylic acid.

Scientific Research Applications

3-Formyl-1H-indole-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

    Indole-2-carboxylic acid: Lacks the formyl group at the 3-position, making it less reactive in certain chemical reactions.

    3-Formylindole: Lacks the carboxylic acid group at the 2-position, affecting its solubility and reactivity.

    Indole-3-carboxaldehyde: Similar structure but lacks the carboxylic acid group at the 2-position, influencing its biological activity.

Uniqueness: 3-Formyl-1H-indole-2-carboxylic acid is unique due to the presence of both the formyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

3-formyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-5-7-6-3-1-2-4-8(6)11-9(7)10(13)14/h1-5,11H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFDLSPESODVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501288945
Record name 3-Formyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28737-34-0
Record name 3-Formyl-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28737-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Formyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Formyl-1H-indole-2-carboxylic acid
Reactant of Route 2
3-Formyl-1H-indole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-Formyl-1H-indole-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Formyl-1H-indole-2-carboxylic acid
Reactant of Route 5
3-Formyl-1H-indole-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-Formyl-1H-indole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.